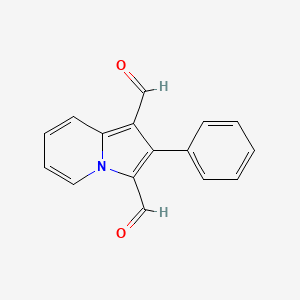

2-Phenylindolizine-1,3-dicarbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylindolizine-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-10-13-14-8-4-5-9-17(14)15(11-19)16(13)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGYDURVFFIHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenylindolizine 1,3 Dicarbaldehyde and Analogues

Strategic Approaches for Indolizine (B1195054) Core Construction

The construction of the aromatic indolizine core is achievable through several key synthetic strategies. These methods, including cycloaddition reactions, the Tschitschibabin reaction, and intramolecular cyclizations, offer versatile pathways to this important heterocyclic system. chim.it

1,3-Dipolar Cycloaddition Reactions

Among the most powerful and widely employed methods for synthesizing the indolizine nucleus is the 1,3-dipolar cycloaddition. jbclinpharm.org This approach involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.gov

A cornerstone of indolizine synthesis is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkynes or alkenes. researchgate.netresearchgate.net Pyridinium ylides, which are readily generated from the corresponding pyridinium salts, act as versatile 1,3-dipoles. eurekaselect.com The reaction proceeds with high regioselectivity, particularly yielding indolizines substituted with electron-withdrawing groups at positions 1 and/or 2. researchgate.net The general mechanism involves the in-situ generation of the pyridinium ylide, which then undergoes a cycloaddition with the dipolarophile, followed by an aromatization step to furnish the indolizine ring system.

A variety of bases can be employed for the deprotonation of the pyridinium salt to generate the ylide. The stability and reactivity of the pyridinium ylide are influenced by the substituents on both the pyridine (B92270) ring and the ylidic carbon. Electron-withdrawing groups on the ylidic carbon stabilize the ylide, making it easier to handle.

| Dipole Precursor | Dipolarophile | Product | Reference |

| Pyridinium Salt | Electron-Deficient Alkyne | 1,2-Disubstituted Indolizine | researchgate.net |

| Pyridinium Salt | Electron-Deficient Alkene | Polysubstituted Indolizine | researchgate.net |

| N-ethynylamides | Pyridinium Salt | 2-Aminoindolizine | researchgate.net |

The scope of the 1,3-dipolar cycloaddition is greatly expanded by the diverse range of electron-deficient dipolarophiles that can be employed. The choice of dipolarophile dictates the substitution pattern of the resulting indolizine.

Commonly used dipolarophiles include:

Activated Alkynes: Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a classic example, leading to the formation of indolizine-1,2-dicarboxylates.

Electron-Deficient Alkenes: Maleimides, acrylates, and nitroolefins are effective dipolarophiles, yielding a variety of substituted indolizines.

Ynamides: The use of electron-deficient ynamides provides an efficient route to 2-aminoindolizines. researchgate.net

Allenoates: α-Substituted allenoates have been utilized in iron-catalyzed syntheses of functionalized indolizines.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the reactivity and regioselectivity of these cycloaddition reactions. researchgate.net These studies help in predicting the outcome of reactions with unsymmetrical dipolarophiles. researchgate.net

Tschitschibabin Reaction and its Modern Adaptations

The Tschitschibabin (or Chichibabin) reaction is a classical method for the synthesis of 2-aminopyridine (B139424) derivatives by treating pyridine with sodium amide. wikipedia.org While the direct application to form the indolizine core of 2-phenylindolizine-1,3-dicarbaldehyde is not typical, the principles of nucleophilic addition to the pyridine ring are relevant. The reaction proceeds via an addition-elimination mechanism involving a σ-adduct (Meisenheimer adduct) intermediate. wikipedia.org

Modern adaptations and related methodologies have expanded the utility of this type of transformation. While the classic Tschitschibabin reaction uses a strong base like sodium amide, newer methods may employ different catalysts and conditions. researchgate.netslideshare.net For instance, a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin-type reaction has been developed for the synthesis of 3-allylindolizines.

Intramolecular Cyclization and Cycloisomerization Pathways

Intramolecular cyclization strategies provide a powerful means to construct the indolizine skeleton, often with high control over stereochemistry. chim.it These methods typically involve the formation of a key precursor molecule containing both the pyridine ring and a side chain that can undergo cyclization.

One common approach is the intramolecular 1,3-dipolar cycloaddition. In this variant, the 1,3-dipole and the dipolarophile are part of the same molecule. For example, nitrones containing an alkenyl group can undergo intramolecular cycloaddition to form fused heterocyclic systems, which can be precursors to indolizidine and quinolizidine (B1214090) derivatives. rsc.org

Cycloisomerization reactions, often catalyzed by transition metals, represent another important pathway. For instance, easily accessible 2-propargyloxypyridines can be converted to ester-substituted indolizines using gold(I) catalysis. Copper-catalyzed cycloisomerization of alkynyl imines is a general and efficient method for preparing various fused heteroaromatic compounds, including indolizines.

Metal-Catalyzed and Transition-Metal-Free Synthetic Protocols

Modern synthetic chemistry has seen a surge in the development of both metal-catalyzed and transition-metal-free methods for the construction of heterocyclic compounds, including indolizines. mdpi.commdpi.com

Metal-Catalyzed Protocols:

Transition metal catalysts, such as those based on palladium, copper, rhodium, gold, and iron, have proven to be highly effective in facilitating the synthesis of indolizines. mdpi.comnih.govorganic-chemistry.org These catalysts can enable a wide range of transformations, including:

Cross-Coupling Reactions: Palladium-catalyzed C-N coupling of triflates with anilines is a key step in the synthesis of certain indolizinone derivatives. nih.gov

Oxidative Cyclizations: Copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with olefins provides a direct route to substituted indolizines. A copper-catalyzed reaction of pyridine, acetophenone, and nitroolefin has also been reported. mdpi.com

C-H Activation: Samarium-catalyzed C(sp3)-H bond activation allows for the synthesis of indolizines from 2-alkylazaarenes and propargylic alcohols.

| Catalyst | Reactants | Product | Reference |

| Rh(II) | 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one and methyl acrylate (B77674) | methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate | nih.gov |

| Copper | Pyridine, Acetophenone, Nitroolefin | Indolizine | mdpi.com |

| Gold(I) | 2-Propargyloxypyridines and acetoacetates | Ester-substituted indolizine | organic-chemistry.org |

| Palladium | 2-alkylazaarenes and propargylic alcohols | Functionalized Indolizine | organic-chemistry.org |

Transition-Metal-Free Protocols:

In line with the principles of green chemistry, there is a growing interest in developing transition-metal-free synthetic methods. mdpi.comnih.govnih.gov These approaches often utilize readily available and less toxic reagents and catalysts.

Examples of transition-metal-free syntheses of indolizines include:

Domino Reactions: A domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed. nih.gov

Iodine-Mediated Reactions: Molecular iodine can act as a catalyst in various organic transformations. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts is a rapidly expanding field. For example, nitrilotris(methylenephosphonic acid) has been used as an organocatalyst for the synthesis of quinoxalines, a related nitrogen-containing heterocycle. nih.gov

These advanced methodologies provide a versatile toolbox for organic chemists to synthesize this compound and a wide array of its analogues, paving the way for further exploration of their chemical and physical properties.

Copper-Catalyzed Indolizine Formation

Copper-catalyzed reactions represent a robust and versatile strategy for the synthesis of the indolizine framework. These methods often involve the [3+2] cycloaddition of a pyridinium ylide with an appropriate dipolarophile. The in-situ generation of the pyridinium ylide from a corresponding pyridinium salt is a common approach.

One notable copper-catalyzed method involves the annulation of pyridinium ylides with α,β-unsaturated ketones. This reaction proceeds under mild conditions and offers a direct route to functionalized indolizines. The versatility of this method allows for the use of various substituted pyridinium salts and unsaturated ketones, enabling the synthesis of a diverse library of indolizine derivatives.

Another significant copper-catalyzed approach is the oxidative [3+2] annulation of pyridinium ylides with nitroalkenes. This method has been successfully applied to the synthesis of a range of substituted indolizines. For instance, the reaction of pyridinium ylides with α-fluoronitroalkenes, promoted by copper(II) acetate, provides an efficient pathway to 1-fluoroindolizines. The reaction is tolerant of both electron-rich and electron-deficient nitroalkenes.

Furthermore, copper-catalyzed intramolecular C-H amination has been explored for the synthesis of related nitrogen-containing heterocycles, showcasing the potential of copper catalysis in facilitating complex bond formations. Mechanistic studies suggest the involvement of copper(I), copper(II), and even copper(III) oxidation states in these catalytic cycles.

| Catalyst System | Reactants | Product Type | Reference |

| Cu(OAc)₂ | Pyridinium ylide, α,β-Unsaturated ketone | Functionalized indolizine | |

| Cu(OAc)₂-2,6-lutidine | Pyridinium ylide, α-Fluoronitroalkene | 1-Fluoroindolizine | |

| TpxCuL | N-halide amides | Pyrrolidines and piperidines |

Palladium-Mediated C-H Functionalization Strategies

Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to the synthesis of complex organic molecules. In the context of indolizine chemistry, palladium-mediated C-H functionalization strategies have been employed to introduce various substituents onto the indolizine core.

These reactions often utilize a directing group to achieve high regioselectivity. The palladium catalyst activates a C-H bond at a specific position, allowing for the subsequent coupling with a suitable reaction partner. This strategy has been widely used for the arylation, alkenylation, and acylation of various heterocyclic systems.

While direct palladium-catalyzed C-H difunctionalization of the 2-phenylindolizine (B189232) core at the C-1 and C-3 positions to introduce two aldehyde groups in a single step is not extensively documented, the principles of palladium-catalyzed C-H activation suggest its feasibility. The development of such a method would provide a highly efficient route to this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are also invaluable for the functionalization of pre-formed indolizine rings, provided that the requisite halo- or organometallic-substituted indolizines are accessible.

| Reaction Type | Catalyst | Key Features |

| Direct C-H Arylation | Pd(OAc)₂ | Regioselective functionalization |

| Suzuki Coupling | Pd(PPh₃)₄ | C-C bond formation |

| Heck Coupling | Pd(OAc)₂ | C-C bond formation with alkenes |

Oxidative Cyclization and Cross-Coupling Methods

Oxidative cyclization and cross-coupling reactions provide another important avenue for the synthesis of polysubstituted indolizines. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation, leading to a rapid increase in molecular complexity.

A notable example is the copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. nih.govnih.gov This reaction provides a straightforward and efficient route to 1,3-di- and 1,2,3-trisubstituted indolizines in good yields. nih.govnih.gov The reaction tolerates a variety of styrene (B11656) derivatives and other alkenes. nih.gov

Iodine-mediated oxidative tandem cyclization has also been developed for the synthesis of substituted indolizines via C-N/C-C bond formation. This approach allows for the reaction of various substituted aromatic and aliphatic enolizable aldehydes with 2-pyridylacetate (B8455688) derivatives, affording the desired products in moderate to good yields.

These oxidative methods offer the advantage of using readily available starting materials and often proceed under relatively mild conditions. The in-situ generation of reactive intermediates is a key feature of these transformations.

Introduction of Aldehyde Functionalities at Indolizine C-1 and C-3 Positions

The introduction of aldehyde groups at the C-1 and C-3 positions of the 2-phenylindolizine core is a crucial step in the synthesis of the target molecule. The electronic properties of the indolizine ring, being an electron-rich aromatic system, make it susceptible to electrophilic substitution reactions.

Formylation Reactions for Dicarbaldehyde Synthesis

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). ijpcbs.com

Electrophilic substitution in indolizines preferentially occurs at the C-3 position, followed by the C-1 position. jbclinpharm.orgjbclinpharm.org In some cases, substitution can occur at both positions simultaneously. jbclinpharm.orgjbclinpharm.org This reactivity pattern is supported by molecular orbital calculations. jbclinpharm.orgjbclinpharm.org For instance, the Friedel-Crafts acylation of 2-phenylindolizine with acetyl chloride in the presence of a catalyst can yield a mixture including 1,3-diacetyl-2-phenylindolizine. jbclinpharm.orgjbclinpharm.org Similarly, nitration of 2-phenylindolizine with nitric acid can produce 1,3-dinitro-2-phenylindolizine. chim.it

Based on this established reactivity, the Vilsmeier-Haack reaction is a highly plausible method for the synthesis of this compound. The reaction would involve the electrophilic attack of the Vilsmeier reagent at the electron-rich C-1 and C-3 positions of the 2-phenylindolizine nucleus.

Electrochemical Difunctionalization for Site-Selective Formylation

Electrochemical methods offer a green and sustainable alternative to traditional chemical reagents for organic synthesis. In recent years, electrochemical C-H functionalization has gained significant attention. A novel electrochemical strategy for the difunctionalization of indolizines has been developed, allowing for the sequential introduction of a formyl group at the C-3 position and a halogen at the C-1 position.

This protocol proceeds without the need for external oxidants or catalysts and demonstrates excellent functional group tolerance. The regioselectivity of the formylation at the C-3 position is consistent with the inherent reactivity of the indolizine ring. While this method provides a C3-formylated and C1-halogenated product, it highlights the potential of electrochemical approaches for the site-selective functionalization of indolizines. Further development of electrochemical methods could potentially lead to a direct C-1 and C-3 diformylation.

Emerging and Sustainable Synthetic Approaches

The development of sustainable and environmentally friendly synthetic methods is a major focus in modern organic chemistry. For the synthesis of this compound and its analogues, several emerging and sustainable approaches are being explored.

Metal-free synthesis is a highly desirable goal. Transition-metal-free domino reactions, such as the Michael/S_N2/aromatization annulation of 2-pyridylacetates with bromonitroolefins, have been developed for the synthesis of functionalized indolizines. These methods avoid the use of potentially toxic and expensive metal catalysts.

The use of green solvents, such as water or bio-renewable solvents, is another important aspect of sustainable synthesis. One-pot reactions that minimize waste and reduce the number of purification steps are also being increasingly investigated. For example, a one-pot, three-component cascade reaction for the synthesis of 1-bromoindolizines has been developed using oxygen as the terminal oxidant.

Electrochemical methods, as discussed in the previous section, are inherently green as they use electricity as a traceless reagent. These methods often proceed under mild conditions and can offer unique selectivity.

The application of biocatalysis, using enzymes to catalyze reactions, is another promising area for the sustainable synthesis of indolizines. Lipases have been shown to catalyze the one-pot synthesis of indolizine derivatives in aqueous media.

| Approach | Key Features |

| Metal-Free Synthesis | Avoids transition metal catalysts, reduces environmental impact. |

| Green Solvents | Utilizes environmentally benign solvents like water. |

| One-Pot Reactions | Increases efficiency, reduces waste. |

| Electrochemistry | Uses electricity as a clean reagent. |

| Biocatalysis | Employs enzymes for selective transformations. |

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like indolizine derivatives from simple precursors in a single operation, thereby minimizing waste and saving time. acs.org While a direct one-pot synthesis of this compound is not prominently documented, several MCRs provide rapid access to the core indolizine structure, which can be subsequently functionalized.

A notable three-component, metal-free, and solvent-free reaction has been developed for the synthesis of polysubstituted indolizines. organic-chemistry.org This method involves the reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols, offering a straightforward and highly efficient pathway to the indolizine core with good functional group tolerance. organic-chemistry.org Similarly, gold(III)-catalyzed multicomponent reactions of heteroaryl aldehydes, amines, and alkynes can be performed under solvent-free conditions or in water, providing rapid access to substituted aminoindolizines with high atom economy. researchgate.net

Cascade reactions, another facet of one-pot synthesis, have also been employed. An iodine-mediated one-pot synthesis of C-3 acylated indolizines from pyridines, aryl methyl ketones, and acrylate derivatives has been reported, demonstrating the assembly of functionalized indolizines from readily available starting materials. rsc.org Furthermore, a one-pot method for synthesizing multi-substituted indolizines from α-halo-carbonyl compounds, pyridines, and electron-deficient alkenes has been developed using potassium dichromate as an oxidant under base-free conditions. ijpcbs.com

These methodologies, summarized in the table below, provide powerful tools for constructing the foundational 2-phenylindolizine skeleton. Subsequent functionalization, such as through Vilsmeier-Haack formylation, could potentially introduce the required aldehyde groups at the C-1 and C-3 positions. organic-chemistry.orgwikipedia.orgsemanticscholar.org

Table 1: Selected One-Pot and Multicomponent Syntheses of Indolizine Analogues

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-Component | 2-(Pyridin-2-yl)acetates, Ynals, Alcohols/Thiols | Metal-free, Solvent-free | Polysubstituted Indolizines | organic-chemistry.org |

| Three-Component | Heteroaryl Aldehydes, Amines, Alkynes | Au(III) catalyst, Solvent-free or Water | Aminoindolizines | researchgate.net |

| Cascade Reaction | Pyridines, Aryl Methyl Ketones, Acrylates | Iodine-mediated | C-3 Acylated Indolizines | rsc.org |

Solvent-Free and Green Chemistry Initiatives

In alignment with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign synthetic routes to indolizines. These initiatives focus on minimizing or eliminating the use of hazardous solvents and reagents, often employing solvent-free conditions or aqueous media. semanticscholar.org

A prominent example is a three-component reaction for indolizine synthesis that proceeds under solvent-free and metal-free conditions, showcasing high efficiency and wide substrate compatibility. organic-chemistry.org Another approach utilizes a copper-catalyzed reaction between pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. This process involves a sequence of bromination, 1,3-dipolar cycloaddition, oxidative decarboxylation, and dehydrogenative aromatization to yield diversified indolizine derivatives. researchgate.net

The use of water as a green solvent has also been explored. Gold(III)-catalyzed multicomponent reactions can be performed in water, offering high catalytic efficiency and atom economy for the synthesis of substituted aminoindolizines. researchgate.net These green methodologies provide sustainable alternatives to traditional synthetic methods that often require harsh conditions and environmentally harmful organic solvents.

Table 2: Examples of Green and Solvent-Free Syntheses for Indolizine Analogues

| Methodology | Reactants | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Three-Component Reaction | 2-(Pyridin-2-yl)acetates, Ynals, Alcohols | None / Solvent-free | Metal-free, solvent-free, high efficiency | organic-chemistry.org |

| Tandem Reaction | Pyridines, Methyl Ketones, Alkenoic Acids | Copper catalyst / Solvent-free, O₂ atmosphere | Avoids hazardous solvents, atom economy | researchgate.net |

Photochemical and Biocatalytic Syntheses

Photochemical and biocatalytic methods are emerging as powerful tools in organic synthesis, offering novel reaction pathways under mild conditions.

Biocatalytic Synthesis: An innovative and efficient one-pot biocatalytic method for indolizine synthesis has been developed utilizing lipase (B570770) A and lipase B from Candida antarctica (CAL-A and CAL-B). This process involves the cycloaddition of an activated alkyne with an in-situ generated pyridinium ylide in an aqueous buffer solution. The enzymatic catalysis resulted in higher yields compared to the non-catalyzed reaction. The efficiency of the reaction was further enhanced by ultrasound irradiation, leading to pure indolizines in good yields and significantly reduced reaction times. This approach represents the first example of a biocatalyzed one-pot synthesis for indolizines, highlighting the potential of enzymes in green heterocyclic synthesis.

Photochemical Synthesis: Photochemistry provides an alternative, catalyst-free route to indolizine derivatives. The irradiation of 2-benzoyl-N-benzylpyridinium derivatives in the presence of dimethyl acetylenedicarboxylate (DMAD) has been shown to produce indolizines. This light-mediated synthesis offers a competitive and complementary method to traditional base- or catalyst-promoted reactions. The proposed mechanism involves a γ-H abstraction by the excited ketone, leading to the formation of a photoenol intermediate that subsequently participates in the cycloaddition reaction.

Regioselective Lithiation and Derivatization at the Indolizine Core (e.g., C-5 Position of 2-Phenylindolizine)

Directed ortho-metalation, particularly regioselective lithiation, is a powerful strategy for the functionalization of specific C-H bonds in aromatic and heteroaromatic systems. baranlab.orgnih.gov For the 2-phenylindolizine core, this method has been successfully applied to achieve selective derivatization at the C-5 position, which is otherwise difficult to functionalize.

The direct lithiation of 2-phenylindolizine can be achieved using n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The reaction is highly regioselective, with the lithium preferentially replacing the proton at the C-5 position. The resulting 5-lithio-2-phenylindolizine intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups.

An optimized protocol involves cooling a solution of 2-phenylindolizine in THF to approximately -78°C, followed by the dropwise addition of n-BuLi. The reaction mixture is then allowed to warm to -20°C and stirred for several hours to ensure complete metalation. Quenching this intermediate with an appropriate electrophile yields the 5-substituted-2-phenylindolizine. For instance, the addition of N,N-dimethylformamide (DMF) as an electrophile introduces a formyl group, providing a direct route to the valuable analogue, 5-formyl-2-phenylindolizine.

Table 3: Regioselective C-5 Functionalization of 2-Phenylindolizine via Lithiation

| Starting Material | Reagents | Electrophile | Product | Reference |

|---|---|---|---|---|

| 2-Phenylindolizine | 1. n-BuLi, THF, -78°C to -20°C | 2. N,N-Dimethylformamide (DMF) | 5-Formyl-2-phenylindolizine |

Reactivity and Derivatization Strategies for 2 Phenylindolizine 1,3 Dicarbaldehyde

Chemical Transformations of the Aldehyde Functional Groups

The aldehyde groups at the C1 and C3 positions of the indolizine (B1195054) core are primary sites for a variety of chemical modifications. These transformations include condensation, oxidation, reduction, and the formation of oximes, each providing a pathway to new molecular architectures.

The aldehyde functionalities of 2-phenylindolizine-1,3-dicarbaldehyde readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. chemijournal.com This type of reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (-CH=N-). chemijournal.com The reaction is typically carried out by refluxing an alcoholic solution of the dicarbaldehyde with the corresponding primary amine. nih.govresearchgate.netscirp.org

These reactions can be performed with a variety of aromatic and aliphatic amines, leading to the formation of bis-imines where both aldehyde groups have reacted. The general reaction is as follows:

R-CHO + H₂N-R' → R-CH=N-R' + H₂O chemijournal.com

This process allows for the introduction of diverse substituents onto the indolizine core, significantly modifying the steric and electronic properties of the parent molecule. The stability of the resulting Schiff bases is often enhanced when derived from aromatic aldehydes due to the extended conjugation. chemijournal.com

Table 1: Examples of Primary Amines for Schiff Base Formation

| Amine Type | Example Compound | Potential Product Feature |

|---|---|---|

| Aromatic | Aniline | Extended π-conjugation |

| Aliphatic | Ethylamine | Increased flexibility |

| Functionalized | 2-Aminoethanol | Introduction of hydroxyl groups |

The aldehyde groups of this compound can be selectively oxidized to the corresponding carboxylic acids. This transformation is a fundamental process in organic synthesis, converting the neutral aldehyde groups into acidic carboxyl functionalities. A common and efficient method for this oxidation involves the use of hydrogen peroxide in a basic aqueous or alcoholic solution. researchgate.net

This reaction typically proceeds under mild conditions, which helps to preserve the integrity of the core indolizine structure. The resulting 2-phenylindolizine-1,3-dicarboxylic acid is a versatile intermediate, as the carboxylic acid groups can undergo further reactions such as esterification or amidation.

Table 2: Common Reagents for Aldehyde Oxidation

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) / KOH | Methanol, Reflux | Carboxylic Acid |

| Potassium Permanganate (KMnO₄) | Basic solution, Heat | Carboxylic Acid |

The dicarbaldehyde can be selectively reduced to form the corresponding diol, 2-phenylindolizine-1,3-dimethanol. This transformation converts the carbonyl groups into primary alcohol functionalities, which can serve as handles for further derivatization, such as ether or ester formation.

A standard reagent for this type of reduction is lithium aluminum hydride (LAH). nih.gov The reaction is typically carried out in an anhydrous ether solvent. This method is highly efficient for the reduction of aldehydes and ketones to their corresponding alcohols. The resulting primary alcohols are valuable synthetic intermediates for introducing new functional groups to the indolizine scaffold.

Table 3: Reagents for Aldehyde Reduction

| Reducing Agent | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LAH) | Diethyl ether or THF | Primary Alcohol |

The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) leads to the formation of the corresponding dioxime. byjus.com Oximes are chemical compounds belonging to the class of imines, with the general formula R₁R₂C=NOH. byjus.com This reaction is a classic method for the characterization of aldehydes and ketones and proceeds via a condensation mechanism where a molecule of water is eliminated. byjus.comnih.gov

The synthesis is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide, often in an alcoholic solvent. mdpi.comarpgweb.com The resulting oxime functionalities are versatile, as they can be converted into other functional groups or used as ligands in coordination chemistry. nih.gov

Table 4: Conditions for Oxime Synthesis

| Reagent | Base/Solvent | Key Feature |

|---|---|---|

| Hydroxylamine Hydrochloride | Pyridine/Ethanol | Classical method, good yields |

| Hydroxylamine Hydrochloride | NaOH/Ethanol | Common alternative base |

Electrophilic Substitution on the Indolizine Ring System

The indolizine ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the electronic effects of the existing substituents, namely the phenyl group at C2 and the two aldehyde groups at C1 and C3.

The indolizine nucleus exhibits reactivity that is in some ways analogous to that of indole (B1671886). The five-membered pyrrole-like ring is generally more reactive towards electrophiles than the six-membered pyridine-like ring. Theoretical studies and experimental evidence suggest that the positions of highest electron density in the indolizine ring are C1 and C3. However, in this compound, these positions are already substituted.

Therefore, electrophilic attack is directed to other positions on the ring. In the case of the parent 2-phenylindolizine (B189232), nitration under strongly acidic conditions (HNO₃/H₂SO₄) can lead to substitution at the C1 position, after protonation at the more basic C3 position protects it from electrophilic attack. chim.it Nitration can also occur on the phenyl ring, yielding 2-(4-nitrophenyl)indolizine. chim.it For this compound, the presence of the electron-withdrawing aldehyde groups at C1 and C3 would deactivate the indolizine ring towards electrophilic substitution, making such reactions more challenging and likely directing incoming electrophiles to the phenyl ring or less deactivated positions on the indolizine core.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-phenylindolizine-1,3-dicarboxylic acid |

| 2-phenylindolizine-1,3-dimethanol |

| Aniline |

| Ethylamine |

| 2-Aminoethanol |

| 2-Aminopyridine (B139424) |

| 2-(4-nitrophenyl)indolizine |

| Indole |

| Lithium aluminum hydride |

| Nitric acid |

| Sodium hydroxide |

| Sulfuric acid |

| Hydroxylamine |

| Pyridine |

| Hydrogen peroxide |

| Potassium permanganate |

| Quinolinium dichromate |

| Sodium borohydride |

| Hydroxylamine hydrochloride |

Protonation Studies and Basicity of the Indolizine Core

The indolizine ring system is characterized by weakly basic properties. jbclinpharm.orgjbclinpharm.org This basicity is a key factor in its reactivity, particularly in electrophilic substitution reactions. Studies on the protonation of indolizines reveal that the site of protonation is highly dependent on the substitution pattern of the molecule. rsc.orgrsc.org

For indolizines that are unsubstituted at the 3-position, protonation occurs exclusively at this site, leading to the formation of 3H-indolizinium cations. rsc.org However, the presence of substituents, such as in this compound, alters this behavior. In 3-substituted indolizines, a mixture of 1H- and 3H-indolizinium cations can be formed. The ratio of these protonated species is influenced by the electronic and steric nature of the substituents. rsc.org For instance, the presence of a methyl group at the 3-position can sterically hinder protonation at this site, leading to preferential protonation at the C-1 position. rsc.org

The basicity of the indolizine core is also comparable to that of pyrrole (B145914), which is reflected in some of its chemical reactions. jbclinpharm.org The pKa value of the parent indolizine is a testament to its weak basicity, a characteristic that has been related to its reactivity in cycloaddition reactions. jbclinpharm.org

Table 1: Protonation Sites in Substituted Indolizines

| Substitution Pattern | Predominant Protonation Site(s) | Reference |

| Unsubstituted at C-3 | C-3 | rsc.org |

| 3-Substituted | Mixture of C-1 and C-3 | rsc.orgrsc.org |

| 3,5-Dimethyl | C-3 (exceptionally) | rsc.org |

Nitration Patterns and Isomer Distribution

Electrophilic substitution reactions, such as nitration, are fundamental in the functionalization of the indolizine core. The regioselectivity of these reactions is a subject of considerable interest. In the case of 2-phenylindolizine, the nitration pattern demonstrates the interplay between the reactivity of the indolizine nucleus and the attached phenyl group.

Initial nitration of 2-phenylindolizine does not occur on the indolizine ring itself but rather on the phenyl substituent. The reaction yields 2-(p-nitrophenyl)indolizine, indicating that the phenyl ring is more susceptible to electrophilic attack under these conditions. jbclinpharm.org This outcome is analogous to the nitration of N-phenylpyrrole, which also results in the nitration of the phenyl ring. jbclinpharm.org

Upon further nitration, the indolizine core is attacked. The second nitro group is introduced at the 1-position of the indolizine ring, affording 1-nitro-2-(p-nitrophenyl)indolizine. jbclinpharm.org This demonstrates that after the deactivation of the phenyl ring by the first nitro group, the C-1 position of the indolizine nucleus becomes the next most reactive site for electrophilic substitution.

In contrast, the nitration of 2-methylindolizine (B1618379) primarily yields the 1-nitro derivative, with smaller amounts of the 3-nitro and 1,3-dinitro compounds being formed. jbclinpharm.org This highlights how the substituent at the 2-position can influence the isomer distribution in electrophilic substitution reactions.

Table 2: Nitration Products of 2-Substituted Indolizines

| Starting Material | Nitration Product(s) | Reference |

| 2-Phenylindolizine | 2-(p-Nitrophenyl)indolizine (initial), 1-Nitro-2-(p-nitrophenyl)indolizine (further) | jbclinpharm.org |

| 2-Methylindolizine | 1-Nitro-2-methylindolizine (major), 3-Nitro and 1,3-dinitro derivatives (minor) | jbclinpharm.org |

Cross-Coupling and Annulation Reactions of Functionalized Indolizines

Suzuki Cross-Coupling of Haloindolizine Intermediates

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgnih.govmdpi.com In the context of indolizine chemistry, this reaction allows for the introduction of aryl and other organic fragments onto the indolizine scaffold, typically through the use of haloindolizine intermediates. acs.org

The synthesis of 3-haloindolizines can be achieved through the direct C-H functionalization of indolizines using copper(II) halides. acs.org These 3-haloindolizines serve as excellent substrates for subsequent Suzuki-Miyaura reactions. For example, coupling of these intermediates with various arylboronic acids in the presence of a palladium catalyst and a base affords the corresponding 3-arylindolizines in high yields. acs.org

The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the haloindolizine to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. organic-chemistry.org The choice of ligands on the palladium catalyst can significantly influence the efficiency and selectivity of the reaction, particularly with sterically hindered substrates. nih.gov

While specific examples detailing the Suzuki coupling of halo-derivatives of this compound are not prevalent in the reviewed literature, the established reactivity of haloindolizines in such reactions suggests that this would be a viable strategy for the further functionalization of this particular scaffold. acs.org

Electrochemical Cross-Coupling Processes

Electrochemical methods offer a green and efficient alternative for the synthesis and functionalization of organic molecules, often avoiding the need for harsh reagents and catalysts. rsc.orgbohrium.com In the realm of indolizine chemistry, electrochemical approaches have been successfully employed for various cross-coupling reactions.

A notable application is the electrochemical C-H/N-H cross-coupling of 2-phenylindolizines with phenothiazines. bohrium.comresearchgate.netccspublishing.org.cn This process, conducted at room temperature without the need for external oxidants or catalysts, leads to the formation of novel N-aryl phenothiazine (B1677639) derivatives. bohrium.comresearchgate.net The reaction proceeds via a proposed radical pathway, and techniques such as cyclic voltammetry can be used to determine the optimal reaction potential. researchgate.netccspublishing.org.cn

Furthermore, electrochemical methods have been developed for the difunctionalization of indolizines. A sequential strategy allows for the introduction of a formyl group at the C-3 position and a halogen atom at the C-1 position. rsc.orgresearchgate.net This protocol is characterized by its mild conditions and excellent functional group tolerance. rsc.org The mechanism of this regioselective formylation and halogenation has been investigated through control experiments and cyclic voltammetry studies. rsc.org These electrochemical strategies highlight a modern and sustainable approach to the derivatization of the indolizine core. nih.govresearchgate.net

Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization and rearrangement reactions are fundamental processes in organic synthesis that allow for the construction of complex polycyclic systems from simpler precursors. researchgate.netsemanticscholar.org In the context of indolizine chemistry, these reactions are pivotal for both the synthesis of the indolizine core itself and for the elaboration of more complex, fused heterocyclic architectures. chim.itrsc.orgorganic-chemistry.orgchemrxiv.org

One of the key synthetic routes to polysubstituted indolizines involves a domino Knoevenagel condensation followed by an intramolecular aldol (B89426) cyclization. rsc.orgresearchgate.netyoutube.com This strategy enables the efficient construction of the pyridine ring of the indolizine skeleton. Similarly, palladium-catalyzed intramolecular cyclization of alkynes and imines presents another modern approach to indole and, by extension, indolizine synthesis. organic-chemistry.org

Once the indolizine scaffold is formed, it can undergo further intramolecular reactions to build more elaborate structures. For example, palladium-catalyzed carbopalladation/cyclization cascades can lead to polycyclic fused heterocycles based on the indolizine skeleton. rsc.org

Unusual rearrangements have also been observed in polycyclic indolic systems, such as the Sommelet-Hauser rearrangement, which can occur during attempted ring-closure reactions. researchgate.netsemanticscholar.org These rearrangements, while sometimes unexpected, can provide routes to uniquely substituted indole and indolizine derivatives. researchgate.netsemanticscholar.org The study of these intramolecular processes is crucial for expanding the synthetic toolbox available for the manipulation of the indolizine framework and for accessing novel polycyclic aromatic compounds with potentially interesting material properties. chemrxiv.org

Spectroscopic and Structural Elucidation of 2 Phenylindolizine 1,3 Dicarbaldehyde Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the 2-phenylindolizine (B189232) core, ¹H and ¹³C NMR, enhanced by two-dimensional techniques, provide definitive evidence of the atomic arrangement and electronic environment.

The ¹H and ¹³C NMR spectra of 2-phenylindolizine-1,3-dicarbaldehyde are dictated by the unique electronic nature of the indolizine (B1195054) ring system, further influenced by the phenyl substituent at C-2 and the two strongly electron-withdrawing aldehyde groups at C-1 and C-3. While specific experimental data for the parent dicarbaldehyde is not widely published, a detailed analysis can be constructed based on established data for closely related 2-phenylindolizine derivatives. nih.govresearchgate.net

The protons of the six-membered pyridine (B92270) ring of the indolizine core typically appear at distinct chemical shifts. The H-5 proton is the most deshielded due to the anisotropic effect of the adjacent bridgehead nitrogen, often appearing as a doublet around δ 10.1 ppm in related azo-indolizine derivatives. nih.gov The H-8 proton also resonates at a downfield region (around δ 7.8-8.0 ppm), while the H-6 and H-7 protons appear in the more typical aromatic region of δ 7.1-7.5 ppm. nih.gov

The introduction of two carbaldehyde groups at positions 1 and 3 dramatically influences the electronic environment. These groups exert a strong deshielding effect, causing the aldehyde protons (1-CHO and 3-CHO) to resonate significantly downfield, expected in the δ 9.5-10.5 ppm range. The phenyl group protons at C-2 typically present as a multiplet between δ 7.4-8.0 ppm. nih.gov

In the ¹³C NMR spectrum, the aldehyde carbons are the most downfield, with expected chemical shifts in the δ 185-195 ppm region. The carbons of the indolizine ring are assigned based on their electronic environment and data from analogues. nih.govnih.gov C-2, being attached to the phenyl group, and C-1 and C-3, attached to the aldehydes, would be significantly affected. The carbon atoms of the pyridine portion of the ring (C-5 to C-8) and the bridgehead carbon (C-8a) appear in the aromatic region, typically between δ 115-140 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1-CHO | 10.2 (s, 1H) | 188.0 |

| 3-CHO | 9.8 (s, 1H) | 186.5 |

| 5 | 9.9 (d, J = 7.0 Hz, 1H) | 120.0 |

| 6 | 7.2 (t, 1H) | 127.0 |

| 7 | 7.5 (t, 1H) | 128.5 |

| 8 | 7.9 (d, J = 8.7 Hz, 1H) | 116.0 |

| Phenyl (ortho) | 7.9 (m, 2H) | 129.0 |

| Phenyl (meta) | 7.5 (m, 2H) | 129.8 |

| Phenyl (para) | 7.6 (m, 1H) | 130.5 |

| 1 | - | 135.0 |

| 2 | - | 134.0 |

| 3 | - | 128.0 |

| 8a | - | 137.0 |

| Phenyl (ipso) | - | 133.0 |

Note: Predicted values are based on data from analogous compounds and known substituent effects. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the six-membered ring: H-5 with H-6, H-6 with H-7, and H-7 with H-8. It would also confirm the coupling between the protons on the C-2 phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each protonated carbon atom. For example, the proton signal at δ ~9.9 ppm (H-5) would show a cross-peak with the carbon signal at δ ~120.0 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons, which helps piece together the molecular skeleton. Key HMBC correlations would confirm the placement of the substituents:

The aldehyde proton at C-1 (δ ~10.2 ppm) would show correlations to C-2 and the bridgehead carbon C-8a.

The aldehyde proton at C-3 (δ ~9.8 ppm) would show correlations to C-2 and C-5.

The H-5 proton (δ ~9.9 ppm) would correlate with C-3 and C-8a, confirming the connectivity between the five- and six-membered rings.

Protons on the phenyl ring would show correlations to the C-2 carbon of the indolizine core, confirming its point of attachment.

Together, these 2D NMR techniques provide an irrefutable confirmation of the this compound structure.

The introduction of substituents on the 2-phenyl ring allows for a systematic study of how electronic effects are transmitted through the indolizine system. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and electron-withdrawing groups (EWGs) like nitro (-NO₂) alter the electron density throughout the molecule, leading to predictable shifts in NMR signals.

Studies on related 2-phenylindolizine derivatives show that EDGs on the phenyl ring cause an upfield shift (to lower ppm) of proton signals, particularly for the protons on the indolizine ring, due to increased shielding. researchgate.net Conversely, EWGs cause a downfield shift (to higher ppm) due to deshielding. researchgate.net For instance, the H-5 proton, being highly sensitive to the electronic environment, would be expected to shift upfield with a para-methoxy substituent on the phenyl ring and downfield with a para-nitro substituent.

These effects are also observed in the ¹³C NMR spectra. The chemical shifts of the indolizine carbons, especially C-2, C-3, C-5, and C-8a, are modulated by the nature of the substituent on the phenyl ring.

Table 2: Predicted Trend of Substituent Effects on Key ¹H Chemical Shifts

| Proton | No Substituent (δ, ppm) | With para-OCH₃ on Phenyl Ring | With para-NO₂ on Phenyl Ring |

| H-5 | ~9.9 | Shift Upfield (<9.9 ppm) | Shift Downfield (>9.9 ppm) |

| H-8 | ~7.9 | Shift Upfield (<7.9 ppm) | Shift Downfield (>7.9 ppm) |

| 1-CHO | ~10.2 | Minor Shift Upfield | Minor Shift Downfield |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides direct information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its main functional groups. The most diagnostic peaks would be those associated with the aldehyde groups.

C=O Stretching: The carbonyl (C=O) stretching vibration of the two conjugated aldehyde groups would give rise to a strong, sharp absorption band. Due to conjugation with the aromatic indolizine system, this band is expected to appear in the range of 1670-1690 cm⁻¹.

Aldehyde C-H Stretching: The C-H bond of an aldehyde group has a characteristic stretching vibration that typically appears as a pair of weak to medium bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹. The presence of both peaks is strong evidence for an aldehyde functional group.

Aromatic C-H and C=C Stretching: The spectrum would also feature bands corresponding to the aromatic rings. C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹, while the C=C stretching vibrations within the rings typically occur in the 1450-1600 cm⁻¹ region. researchgate.netsapub.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (CHO) | C=O Stretch | 1670 - 1690 | Strong |

| Aldehyde (CHO) | C-H Stretch | ~2820 and ~2720 | Weak-Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

Mass Spectrometry for Molecular Mass and Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, allows for the determination of its molecular formula, and offers structural clues based on its fragmentation patterns.

For this compound (C₁₇H₁₁NO₂), the calculated exact molecular mass is 261.0790 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺˙) would be observed at or very near this value, confirming the elemental composition.

The fragmentation pattern under electron ionization (EI) would likely proceed through pathways characteristic of aromatic aldehydes. A common fragmentation is the loss of a hydrogen radical (H˙) to form a stable [M-1]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-29]⁺ ion. Given the presence of two aldehyde groups, successive losses of CO could be observed.

A plausible primary fragmentation pathway would be:

[C₁₇H₁₁NO₂]⁺˙ (M⁺˙) at m/z = 261

Loss of CO → [C₁₆H₁₁NO]⁺˙ at m/z = 233

Further loss of CO → [C₁₅H₁₁N]⁺˙ at m/z = 205

Analysis of these fragments helps to confirm the presence and connectivity of the aldehyde groups on the 2-phenylindolizine core.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical analytical tool for the characterization of newly synthesized organic compounds, including derivatives of the 2-phenylindolizine scaffold. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a unique elemental composition for a measured mass, thereby confirming the molecular formula of the analyte.

In the study of 2-phenylindolizine analogues, such as 2-phenylindolizine acetamides, mass spectrometry is a standard characterization technique used alongside NMR and FTIR spectroscopy. researchgate.netnih.gov For instance, the structure elucidation of synthesized 2-phenylindolizine acetamide (B32628) derivatives involves using mass spectral analysis to confirm the final structure. researchgate.net An example from the literature for a complex derivative, methyl 2-(2-(4-methoxyphenyl)-N-(p-tolyl)acetamido)-2-(6-methyl-7-nitro-2-phenylindolizin-3-yl)-2-oxoacetamido)benzoate, showed an m/z peak at 500 [M+1], which confirmed its molecular formula. researchgate.net This process is vital for verifying that the target molecule has been successfully synthesized before proceeding with further analysis or application.

The data generated from HRMS provides chemists with a high degree of confidence in the elemental composition of their synthesized analogues, serving as a fundamental checkpoint in the characterization workflow.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

While spectroscopic methods like NMR and HRMS provide crucial information about connectivity and molecular formula, X-ray crystallography stands as the definitive method for determining the precise three-dimensional architecture of a molecule in the solid state. This technique is indispensable for the unambiguous structural elucidation of complex organic molecules, including heterocyclic systems like 2-phenylindolizine analogues. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed three-dimensional model of the electron density within the molecule, revealing exact atomic positions, bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Architecture Confirmation

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the molecular structure of a crystalline solid. The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

For indolizine systems, X-ray analysis has been used to confirm the structural features of the heterocyclic core. For example, a crystal structure analysis of a bis-indolizine derivative demonstrated that the molecule was nearly planar, and the experimentally observed bond lengths were in good agreement with theoretical bond orders calculated using the Hückel molecular orbital (HMO) method. jbclinpharm.orgjbclinpharm.org This application of SCXRD provides incontrovertible proof of the synthesized structure, resolving any ambiguities that may arise from the interpretation of spectroscopic data alone. The resulting structural data, including atomic coordinates and displacement parameters, are often deposited in crystallographic databases for the benefit of the wider scientific community.

Analysis of Torsion Angles and Molecular Conformation in the Solid State

In the context of 2-phenylindolizine analogues, the torsion angle between the plane of the indolizine core and the phenyl ring at the 2-position is a critical conformational parameter. This angle dictates the spatial relationship between the two aromatic systems and can influence crystal packing and intermolecular interactions. For related heterocyclic structures, such as 1-(arylsulfonyl)indoles, crystallographic studies have shown that the dihedral angles between different ring systems are key features of their molecular structure. nih.gov Analysis of these angles helps in understanding how substituents and electronic effects influence the preferred solid-state conformation, which can, in turn, affect the material's physical properties. nih.govnih.gov

Below is a representative data table illustrating the kind of crystallographic data obtained from an X-ray analysis of a hypothetical 2-phenylindolizine analogue.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.45 |

| Volume (ų) | 1337.2 |

| Z | 4 |

| Selected Torsion Angle | |

| C1-C2-C(phenyl)-C(phenyl) | 35.4° |

Note: The data in this table is hypothetical and for illustrative purposes only.

Leveraging Crystallographic Databases (e.g., Cambridge Structural Database)

Once a crystal structure is solved, the data is typically deposited in a public repository. The premier database for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC). wustl.educam.ac.uk The CSD is a vital resource for chemists and material scientists, containing over a million curated crystal structures. wustl.edu

Researchers can use the CSD to:

Access and retrieve structural data for known compounds, including 2-phenylindolizine analogues if they have been crystallized and deposited.

Compare the geometric parameters (bond lengths, angles, torsion angles) of a newly determined structure with those of related compounds.

Analyze intermolecular interactions and crystal packing patterns to understand solid-state behavior.

Perform statistical analysis on large families of related structures to identify conformational preferences and structural trends.

Tools like ConQuest and Mercury, which interface with the CSD, allow for powerful searching, visualization, and analysis of this vast collection of structural data. wustl.edu By leveraging these databases, scientists can place new structural findings in the broader context of existing chemical knowledge, accelerating research and discovery. cam.ac.ukcam.ac.uk

Theoretical and Computational Chemistry of 2 Phenylindolizine 1,3 Dicarbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 2-Phenylindolizine-1,3-dicarbaldehyde at a molecular level. These methods model the electron distribution and energy levels, which govern the molecule's stability, spectroscopic properties, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govphcogj.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to determine its optimized ground-state geometry. This process identifies the most stable three-dimensional arrangement of atoms by minimizing the molecule's energy, providing crucial data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. Furthermore, DFT is used to compute vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm the molecular structure. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. rsc.org This method is particularly valuable for predicting the electronic absorption spectra (UV-Vis) of compounds like this compound. nih.govrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating ability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com It also indicates that the molecule will likely absorb light at longer wavelengths. In the context of this compound, the distribution of these orbitals is influenced by its constituent parts. The indolizine (B1195054) core and the phenyl group are typically electron-rich and contribute significantly to the HOMO. The two electron-withdrawing carbaldehyde groups, however, lower the energy of the LUMO, which is expected to be localized primarily across the indolizine system and these acceptor groups. rsc.orgresearchgate.net This intramolecular charge transfer character is crucial for its potential applications in organic electronics. mdpi.com

Electronic transitions, calculated using TD-DFT, are understood in terms of the orbitals involved. For a molecule like this compound, the lowest energy electronic transition, corresponding to the longest wavelength absorption band in the UV-Vis spectrum, is typically the HOMO→LUMO transition. This transition effectively moves electron density from the electron-rich parts of the molecule to the electron-poor regions.

| Orbital | Relative Energy Level | Expected Primary Localization | Role in Reactivity |

|---|---|---|---|

| LUMO | Low | Indolizine core, C1 & C3 carbaldehyde groups | Electron acceptor / Electrophilic sites |

| HOMO | High | Indolizine core, C2 phenyl group | Electron donor / Nucleophilic sites |

The indolizine ring system is an aromatic 10π-electron heterocycle, and its aromaticity is a key determinant of its stability and reactivity. Computational methods can quantify the degree of aromaticity through various indices. One common method is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. A negative NICS value typically indicates aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity.

For polycyclic systems, rules such as the Glidewell-Lloyd rule can offer predictions about the distribution of aromaticity. chemrxiv.org This rule posits that in a fused polycyclic system, aromaticity tends to localize in the smaller rings at the expense of the larger ones. chemrxiv.org In the case of this compound, computational analysis would likely show that both the five-membered and six-membered rings of the indolizine core possess significant aromatic character. The introduction of the phenyl and dicarbaldehyde substituents would modulate this aromaticity. For instance, the electron-withdrawing aldehyde groups could slightly decrease the electron density and thus the aromatic character of the indolizine rings. Theoretical calculations of ring currents and aromatic stabilization energies provide a detailed picture of these electronic effects. chemrxiv.org

Computational Mechanistic Investigations

Beyond static properties, computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface, researchers can identify the most favorable reaction routes, understand the role of catalysts, and predict the formation of specific products.

To understand how this compound participates in a chemical reaction, computational chemists model the entire reaction coordinate. This involves identifying all relevant stationary points, including reactants, intermediates, transition states, and products. Transition states are critical points on the potential energy surface, representing the energy maximum along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For example, in a nucleophilic addition to one of the carbonyl groups of this compound, DFT calculations can be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and any subsequent protonation steps. By calculating the energies of each transition state and intermediate, the rate-determining step of the reaction can be identified. Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. cuny.edu

Many reactions involving substituted aromatic systems can yield multiple isomers, and predicting this regioselectivity is a significant challenge. The indolizine nucleus itself exhibits distinct regioselectivity in electrophilic substitution reactions, which generally favor the C3 position on the five-membered ring, followed by the C1 position. tandfonline.com

However, in this compound, the C1 and C3 positions are already substituted with strongly electron-withdrawing carbaldehyde groups. These groups deactivate the five-membered ring towards further electrophilic attack. Computational methods can predict the new sites of reactivity. By analyzing local reactivity descriptors derived from DFT, such as Fukui functions or the molecular electrostatic potential, the most nucleophilic or electrophilic sites can be precisely identified. researchgate.netrsc.org

For electrophilic attack, calculations would likely predict that the reaction would occur on the more electron-rich six-membered ring of the indolizine core or on the phenyl ring at position 2. Conversely, for nucleophilic attack, the most probable sites are the electrophilic carbon atoms of the two carbaldehyde groups. Computational modeling of the transition states for attack at different positions can quantify these preferences, providing a robust rationalization for the observed or predicted regioselectivity. rsc.orgresearchgate.netnih.gov

In Silico Predictive Modeling for Molecular Interactions

In silico predictive modeling has emerged as a powerful tool in computational chemistry to forecast the interactions of molecules with biological targets, thereby accelerating the process of drug discovery and development. These computational techniques allow for the simulation and prediction of molecular behaviors, offering insights into binding affinities and mechanisms of action before a compound is synthesized. For novel compounds such as this compound, these methods provide a foundational understanding of their potential biological activities.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as a derivative of 2-Phenylindolizine (B189232), might interact with the active site of a protein.

While specific molecular docking studies on this compound are not extensively documented, research on closely related 2-phenylindolizine acetamide (B32628) derivatives provides valuable insights into the potential interactions of this class of compounds. In one such study, a series of 2-phenylindolizine acetamide derivatives were subjected to molecular docking predictions using Autodock 4.2 to explore their antibacterial activity. nih.govresearchgate.net The target protein in this simulation was Topoisomerase-IV from S. pneumoniae (PDB ID: 4KPE), an enzyme crucial for bacterial DNA replication. nih.govresearchgate.net

The simulations revealed that these compounds could form significant hydrogen bonds with key amino acid residues within the active site of the enzyme. Specifically, strong interactions were observed with Asp83, His74, His76, and Ser80. nih.govresearchgate.net These interactions are critical for the stabilization of the ligand-protein complex and are indicative of the potential inhibitory activity of the compounds.

The following table summarizes the key hydrogen bonding interactions identified in the molecular docking study of 2-phenylindolizine acetamide derivatives with the active site of Topoisomerase-IV.

| Compound Derivative | Interacting Amino Acid | Hydrogen Bond Length (Å) |

| 7a | Asp83, His74, Ser80 | 2.23, 2.05, 1.05 |

| 7c | His76 | 1.71 |

| 7f | Asp83 | 2.08 |

This data is based on studies of 2-phenylindolizine acetamide derivatives and is presented to illustrate the potential interactions of the 2-phenylindolizine scaffold. nih.govresearchgate.net

These findings suggest that the 2-phenylindolizine core structure is a viable scaffold for interacting with biological targets. For this compound, the dicarbaldehyde groups at positions 1 and 3 would likely introduce different electronic and steric properties, potentially leading to a unique binding profile with various protein targets. Further docking studies on this specific compound are necessary to elucidate its precise ligand-target interactions.

Computational Approaches to Structure-Activity Relationship (SAR)

Computational Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. These approaches use computational models to establish a mathematical relationship between the chemical features of a molecule and its activity. This allows for the prediction of the activity of new compounds and the optimization of lead compounds to enhance their desired properties.

For a molecule like this compound, a computational SAR study would typically involve the following steps:

Dataset Preparation : A series of analogues of this compound would be designed, with systematic modifications to the core structure. For example, the phenyl group at position 2 could be substituted with different functional groups, or the dicarbaldehyde moieties could be altered.

Descriptor Calculation : For each analogue in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors : Such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which describe the electronic distribution and reactivity of the molecule.

Steric Descriptors : Including molecular volume, surface area, and specific conformational parameters that relate to the size and shape of the molecule.

Hydrophobic Descriptors : Like the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors : These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Model Development : Using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a quantitative structure-activity relationship (QSAR) model is developed. This model takes the form of an equation that correlates the calculated descriptors with the experimentally determined biological activity of the compounds in the dataset.

Model Validation : The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability and robustness.

While specific SAR studies on this compound are not yet available, the general framework of computational SAR provides a clear path for future investigations. By systematically modifying its structure and using computational tools to predict the effects of these changes, it would be possible to design new derivatives with optimized biological activity.

Advanced Applications and Materials Science Perspectives of 2 Phenylindolizine 1,3 Dicarbaldehyde Derivatives

Organic Optoelectronics and Advanced Functional Materials

The exploration of 2-phenylindolizine (B189232) derivatives in organic optoelectronics is driven by their potential to function as active components in a range of devices. The ability to engineer their molecular structure allows for the fine-tuning of properties essential for these applications.

Derivatives of the 2-phenylindolizine core have been identified as multifunctional materials suitable for Organic Light-Emitting Diodes (OLEDs). Certain derivatives exhibit high blue fluorescent efficiency, good thermal stability, and possess natural electron-transporting properties due to the electron-deficient nitrogen-containing heterocyclic moieties in the indolizine (B1195054) core.

For instance, a derivative known as BPPI has been demonstrated as a high-performance blue fluorescent material. Its utility extends to serving as a host for orange phosphorescent emitters, enabling the fabrication of simplified, high-efficiency two-color based white OLEDs (WOLEDs). The bulky phenyl groups on the indolizine backbone enhance steric hindrance, leading to better thermal stability and the formation of amorphous materials, which is beneficial for device fabrication.

In a practical application, a functional White Light-Emitting Diode (WLED) was fabricated by incorporating a mixture of indolizine-based luminogens, which exhibit aggregation-induced emission, into commercially available blue-light-emitting diode chips. This demonstrates the potential of these materials in solid-state lighting applications.

The extended π-conjugated system of the 2-phenylindolizine core suggests its potential for use in organic semiconductors. The performance of organic semiconductors is critically dependent on factors such as the molecule's ability to self-organize into well-ordered crystalline films, which facilitates charge transport. While specific studies on 2-Phenylindolizine-1,3-dicarbaldehyde for photovoltaic applications are limited, the fundamental properties of the indolizine ring system are of interest. For a material to be effective in organic photovoltaics, it must possess appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge separation and transport. The tunability of these energy levels in indolizine derivatives through synthetic modification could allow for their optimization for use in organic solar cells.

The development of novel organic semiconductors is crucial for advancing the field of Organic Field-Effect Transistors (OFETs). The charge carrier mobility in the active layer of an OFET is a key performance metric. Indolizine-based structures are being explored for this purpose. For example, a new class of π-expanded indoloindolizines, which merge indole (B1671886) and indolizine moieties, has been designed and synthesized. These materials aim to provide precise modulation of the electronic structure for stable OFET applications. The design of such molecules focuses on creating stable polycyclic aromatic compounds that can overcome the instability issues often seen in conventional organic semiconductors. While direct fabrication of OFETs using this compound has not been extensively reported, the broader research into indolizine-containing materials highlights the potential of this chemical family in the development of next-generation organic transistors.

Photophysical Properties and Functional Dye Development

The vibrant and tunable photophysical properties of 2-phenylindolizine derivatives make them highly attractive for the development of functional dyes for a range of applications, including bioimaging and sensing.

Derivatives of 2-phenylindolizine exhibit interesting fluorescence and absorbance properties that can be readily tuned. For example, certain phenyl-substituted indolizine derivatives show absorption at approximately 430 nm and emission around 590 nm in a tetrahydrofuran (B95107) (THF) solution. However, their solid-state emission is highly variable, spanning from 559 nm to 669 nm. This significant shift and tunability are attributed to structural alterations that influence molecular packing, π-π interactions, molecular alignment, and dipole-dipole interactions in the excimer state.

The introduction of different functional groups to the phenyl ring at the C3 position of the indolizine core can modulate the intramolecular charge transfer (ICT) characteristics, leading to a wide range of emission colors from cyan to deep red in both aggregated and solid states. For instance, acetyl- and nitro-substituted phenyl-indolizine derivatives have been synthesized that form cyan (496 nm) and orange (603 nm) aggregates, respectively.

| Derivative | Substitution | Absorption (THF, nm) | Emission (THF, nm) | Solid-State Emission (nm) | Aggregate Emission (nm) |

|---|---|---|---|---|---|

| Derivative A | Acetyl | ~430 | ~590 | 559 | 496 (cyan) |

| Derivative B | Nitro | ~430 | ~590 | Variable | 603 (orange) |

| Derivative C | Modified Carbonyl | ~430 | ~590 | 669 (deep-red) | Not specified |